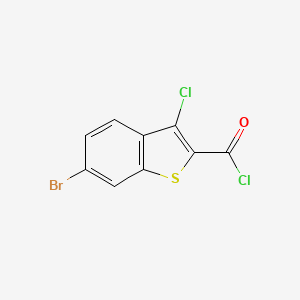

Cloruro de 6-bromo-3-cloro-1-benzotiofeno-2-carbonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: is a synthetic compound with the molecular formula C₉H₃BrCl₂OS and a molecular weight of 309.99 g/mol . This compound is primarily used in the production of textile fibers, dyestuffs, and paints . It is soluble in water and fats but insoluble in hydrocarbons .

Aplicaciones Científicas De Investigación

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of high-performance materials and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and bromination of benzothiophene derivatives. The process begins with the preparation of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .

Industrial Production Methods: In industrial settings, the production of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves large-scale chlorination and bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or other reduced derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products:

Substitution Products: Various substituted benzothiophene derivatives.

Reduction Products: Alcohols or other reduced forms of the compound.

Oxidation Products: Sulfoxides or sulfones.

Mecanismo De Acción

The mechanism of action of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

- 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

- 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile

- 6-Bromo-3-chloro-1-benzothiophene-2-methanol

Comparison: 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. In contrast, similar compounds like 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid and 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile have different functional groups, leading to variations in their reactivity and applications .

Actividad Biológica

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a compound belonging to the benzothiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is C9H5BrClOS. The structure features a benzothiophene core with bromine and chlorine substituents, which influence its reactivity and biological interactions.

The biological activity of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activities. The compound has shown potential as an inhibitor of various kinases and G-protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways associated with cancer and inflammatory processes.

Target Enzymes

- Carbonic Anhydrase IX (CA IX) : This enzyme is often overexpressed in tumors and plays a role in pH regulation within cancer cells. Inhibition of CA IX by 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride can disrupt tumor growth by altering the tumor microenvironment.

Anticancer Properties

Research indicates that 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines at concentrations ranging from 1.52 to 6.31 μM. The mechanism involves inducing apoptosis and interfering with cell signaling pathways critical for tumor survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It modulates metabolic pathways related to inflammation by interacting with specific receptors that regulate immune responses .

Research Findings and Case Studies

Several studies have documented the biological effects of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride:

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Study A | Inhibition of CA IX in cancer cells | 1.52 μM | Reduced cell proliferation |

| Study B | Induction of apoptosis in breast cancer cell lines | 6.31 μM | Increased cell death |

| Study C | Modulation of inflammatory pathways in macrophages | >100 μM | Decreased cytokine production |

Safety and Toxicology

Preliminary assessments suggest that 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride has a favorable safety profile at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety in clinical applications.

Propiedades

IUPAC Name |

6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXWYBELLMGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392668 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75212-27-0 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.